
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a cyclopropane-containing compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
作用机制
The mechanism of action of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function. By inhibiting these enzymes, N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit acetylcholinesterase and butyrylcholinesterase with IC50 values in the micromolar range. In vivo studies in rats have shown that it can improve cognitive function in a dose-dependent manner.
实验室实验的优点和局限性
One of the advantages of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide is its potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase. This can have potential applications in the treatment of Alzheimer's disease and other neurological disorders. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential as an inhibitor of other enzymes and its potential applications in other areas of scientific research. Additionally, the development of more soluble derivatives of this compound could lead to improved applications in lab experiments.
合成方法
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide can be synthesized using various methods. One of the most common methods is the reaction of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline with cyclopropanecarbonyl chloride in the presence of a base. This reaction results in the formation of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide as a white solid.
科学研究应用
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide has been studied extensively for its potential applications in scientific research. It has been found to have potential as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to increased levels of acetylcholine in the brain. This can have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
属性
IUPAC Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(13-10-11-13)19-15-9-5-4-8-14(15)18-20-16(21-23-18)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPINATUUZNTKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7712013.png)
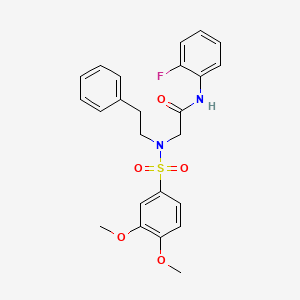
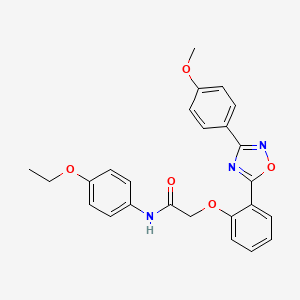
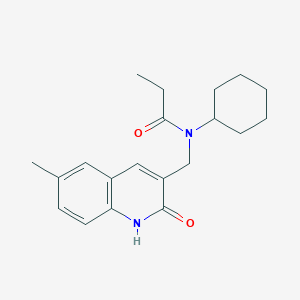
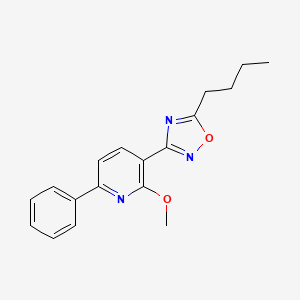
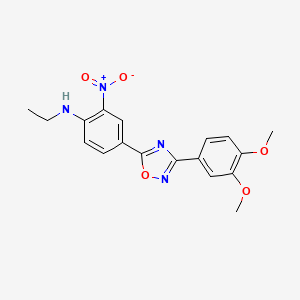
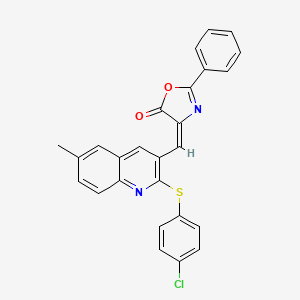
![6-(4-methylpiperidine-1-carbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7712050.png)
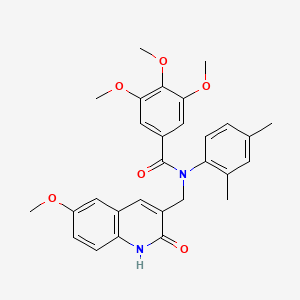
![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7712065.png)


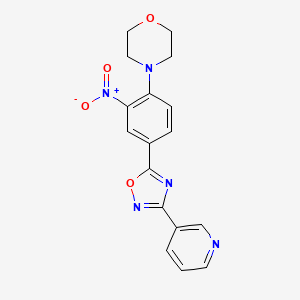
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712104.png)